Di-4-toluoyl-L-tartaric acid
Overview
Description
Di-4-toluoyl-L-tartaric acid is a derivative of tartaric acid, specifically a diacyl tartaric acid. It is known for its chiral properties and is often used in the resolution of racemic mixtures. The compound is characterized by the presence of two toluoyl groups attached to the tartaric acid backbone, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-4-toluoyl-L-tartaric acid can be synthesized through the resolution of its racemate in the presence of cinchonine . The process involves the acylation of tartaric acid with toluoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Di-4-toluoyl-L-tartaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The toluoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions, often in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Di-4-toluoyl-L-tartaric acid has several scientific research applications:
Chemistry: It is widely used as a chiral resolving agent for the separation of racemic mixtures into their enantiomers.
Biology: The compound’s chiral properties make it useful in studying the effects of chirality on biological systems.
Medicine: It is used in the synthesis of chiral drugs and pharmaceuticals, where the enantiomeric purity is crucial for efficacy and safety.
Industry: this compound is employed in the production of high-purity chemicals and materials, particularly in the pharmaceutical and fine chemical industries.
Mechanism of Action
The mechanism of action of di-4-toluoyl-L-tartaric acid primarily involves its ability to form diastereomeric salts with racemic compounds. This property allows for the separation of enantiomers based on their differing solubilities. The molecular targets and pathways involved include interactions with chiral centers in the target molecules, leading to selective crystallization or precipitation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
Di-p-toluoyl-D-tartaric acid: Similar in structure but with different stereochemistry.
Dibenzoyl-L-tartaric acid: Another diacyl tartaric acid derivative with benzoyl groups instead of toluoyl groups.
Di-pivaloyl-L-tartaric acid: Contains pivaloyl groups, offering different steric and electronic properties.
Uniqueness
Di-4-toluoyl-L-tartaric acid is unique due to its specific chiral properties and the presence of toluoyl groups, which influence its reactivity and interactions with other molecules. Its ability to effectively resolve racemic mixtures makes it particularly valuable in both research and industrial applications.
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-(4-methylbenzoyl)-2-(4-methylbenzoyl)oxybutanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)20(19(26)27,16(22)17(23)24)28-18(25)14-9-5-12(2)6-10-14/h3-10,16,22H,1-2H3,(H,23,24)(H,26,27)/t16-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPIFDQVAKKOKQ-OXJNMPFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(C(=O)O)O)(C(=O)O)OC(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@]([C@H](C(=O)O)O)(C(=O)O)OC(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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